Bromophos

Übersicht

Beschreibung

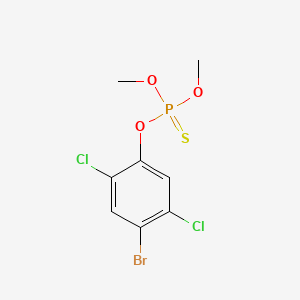

Bromofos, auch bekannt als O-(4-Brom-2,5-dichlorphenyl) O,O-Dimethylester der Phosphorothio-Säure, ist ein Organophosphat-Insektizid. Es wurde hauptsächlich zur Bekämpfung einer Vielzahl von Schädlingen eingesetzt, darunter beißende und saugende Insekten. Bromofos ist bekannt für seine Breitbandwirkung und wurde in der Landwirtschaft weit verbreitet, bevor es als überholt galt .

Wirkmechanismus

Bromofos, also known as BROMOPHOS, is an organophosphate insecticide . This article will delve into the mechanism of action of Bromofos, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Bromofos is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, Bromofos disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

Bromofos acts as an AChE inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an excess of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron. The result is a range of symptoms, including muscle contractions and potential paralysis .

Biochemical Pathways

cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, Bromofos disrupts this pathway, leading to an overstimulation of the nerves and muscles .

Pharmacokinetics

It is expected to distribute throughout the body, particularly in fatty tissues due to its lipophilic nature . Organophosphates are typically metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of AChE by Bromofos leads to an overstimulation of the nervous system. This can result in a range of symptoms, including muscle twitching, weakness, and potentially paralysis. In severe cases, it can lead to respiratory failure .

Wissenschaftliche Forschungsanwendungen

Bromofos has been used in various scientific research applications, including:

Chemistry: As a model compound for studying organophosphate chemistry and reaction mechanisms.

Biology: Investigating its effects on insect physiology and biochemistry.

Medicine: Researching its potential as an acetylcholinesterase inhibitor for therapeutic applications.

Industry: Used in the development of new insecticides and pest control agents

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Bromofos wird durch Veresterung von Phosphorothio-Säure mit 4-Brom-2,5-dichlorphenol synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung von Dimethylsulfat als Methylierungsmittel unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Bromofos beinhaltet großtechnische Veresterungsprozesse. Die Reaktion wird in Reaktoren mit präziser Temperatur- und Druckregelung durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Destillation und Kristallisation gereinigt .

Arten von Reaktionen:

Oxidation: Bromofos kann Oxidationsreaktionen eingehen, die zur Bildung von Oxon-Derivaten führen.

Hydrolyse: In Gegenwart von Wasser kann Bromofos hydrolysieren, um Phosphorsäurederivate und 4-Brom-2,5-dichlorphenol zu produzieren.

Substitution: Bromofos kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Hydrolysebedingungen: Saure oder basische wässrige Lösungen.

Nukleophile: Ammoniak, Amine, Thiole

Wichtigste gebildete Produkte:

Oxidationsprodukte: Oxon-Derivate.

Hydrolyseprodukte: Phosphorsäurederivate, 4-Brom-2,5-dichlorphenol.

Substitutionsprodukte: Verschiedene substituierte Phenyl-Derivate

4. Wissenschaftliche Forschungsanwendungen

Bromofos wurde in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Organophosphatchemie und Reaktionsmechanismen.

Biologie: Untersuchung seiner Auswirkungen auf die Insektenphysiologie und -biochemie.

Medizin: Forschung zu seinem Potenzial als Acetylcholinesterase-Inhibitor für therapeutische Anwendungen.

Industrie: Wird bei der Entwicklung neuer Insektizide und Schädlingsbekämpfungsmittel eingesetzt

5. Wirkmechanismus

Bromofos übt seine Wirkung aus, indem es Acetylcholinesterase hemmt, ein Enzym, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Diese Hemmung führt zu einer Anhäufung von Acetylcholin, was eine kontinuierliche Nervensignalübertragung bewirkt, die letztendlich zur Lähmung und zum Tod des Insekts führt .

Molekulare Ziele und Pfade:

Ziel: Acetylcholinesterase-Enzym.

Vergleich Mit ähnlichen Verbindungen

Bromofos wird mit anderen Organophosphat-Insektiziden verglichen, wie z. B.:

Bromophos-ethyl: Ähnlich in der Struktur, aber mit einer Ethylgruppe anstelle einer Methylgruppe.

Chlorpyrifos: Ein weiteres Organophosphat mit einem anderen Substitutionsschema am Phenylring.

Diazinon: Ein Organophosphat mit einer anderen Alkylgruppe und einem anderen Substitutionsschema

Einzigartigkeit: Bromofos ist aufgrund seines spezifischen Substitutionsschemas am Phenylring einzigartig, das im Vergleich zu anderen Organophosphaten unterschiedliche chemische und biologische Eigenschaften verleiht .

Liste ähnlicher Verbindungen:

- This compound-ethyl

- Chlorpyrifos

- Diazinon

Eigenschaften

IUPAC Name |

(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQDCVLCJXRDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041683 | |

| Record name | Bromofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | Bromophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-142 °C at 0.01 mm Hg | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols., Water solubility: 40 mg/l at 25 °C, Soluble in carbon tetrachloride, ether, and toluene., In acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °C)., In water, 0.65 mg/l @ 20 °C | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00013 [mmHg], 1.3X10-4 mm Hg @ 20 °C | |

| Record name | Bromophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic insecticide with contact and stomach action. Cholinesterase inhibitor. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

2104-96-3 | |

| Record name | Bromophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74A4TNE8C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53-54 °C | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.